4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one
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Overview
Description
4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired pyranoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyranoquinoline derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4,8-Dihydroxy-3,7,8-trimethyl-7,8-dihydro-2H,5H-pyrano[4,3-b]pyran-2-one: This compound has a similar pyrano structure but differs in the position and type of substituents.
3,4-Dihydro-2H-pyran: A simpler pyran derivative used in various organic synthesis reactions.
2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: A structurally related compound with additional methoxy and acetamide groups.
Uniqueness
4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one is unique due to its specific substitution pattern and the presence of both pyrano and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
886760-91-4 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4,8,8-trimethyl-7H-pyrano[2,3-f]quinolin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-9-8-13(17)18-14-10(9)4-5-12-11(14)6-7-15(2,3)16-12/h4-8,16H,1-3H3 |
InChI Key |
UDIBNKBZFIVXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CC(N3)(C)C |
Origin of Product |
United States |
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